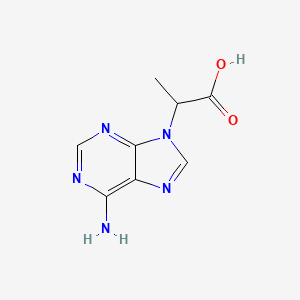

2-(6-amino-9H-purin-9-yl)propanoic acid

描述

Foundational Significance of Purine (B94841) Scaffolds in Biological Systems

The purine scaffold, a heterocyclic aromatic structure composed of fused pyrimidine and imidazole (B134444) rings, is one of the most fundamental organic structures in all known life forms. nih.gov Its two principal derivatives, adenine (B156593) and guanine, are indispensable components of life's most critical machinery. They serve as the building blocks for nucleic acids, DNA and RNA, where they form the basis of the genetic code through specific hydrogen-bonding patterns. epo.orgnih.gov

Beyond their role in genetics, purines are central to cellular energy metabolism. Adenosine (B11128) triphosphate (ATP), a derivative of adenine, is the primary energy currency of the cell, powering a vast range of biochemical reactions. epo.orgnih.gov Purine derivatives are also crucial components of essential coenzymes, such as nicotinamide adenine dinucleotide (NAD) and coenzyme A, which are vital for cellular respiration and metabolic processes. nih.gov Furthermore, purines function as key signaling molecules, both intracellularly (e.g., cyclic AMP) and extracellularly, acting as neurotransmitters and neuromodulators by activating specific purinergic receptors on cell surfaces. researchgate.netresearchgate.net The ubiquitous and critical nature of the purine scaffold makes it a highly conserved and biologically validated starting point for chemical and pharmacological research. nih.govrsc.org

Classification and Structural Diversity of Adenine Derivatives with N9 Substitution

The N9 position of the purine ring is a primary site for substitution, both in nature (e.g., the bond with ribose in adenosine) and in synthetic chemistry. Direct alkylation of adenine often favors the N9 position due to its high nucleophilicity. researchgate.net The structural diversity of N9-substituted adenine derivatives is vast, and they can be broadly classified based on the nature of the substituent attached at this position.

N9-Alkyl and N9-Aryl Derivatives: This class includes compounds where simple or complex alkyl (e.g., methyl, benzyl) or aryl (e.g., phenyl) groups are attached to the N9 position. mdpi.com These modifications can significantly alter the molecule's lipophilicity and steric properties, influencing its interaction with biological targets. Research has explored these derivatives in various contexts, including their metabolic fate and potential as enzyme activators. mdpi.comnih.gov

N9-Sugar Derivatives (Nucleosides and Analogues): This is the most well-known class, including the natural ribonucleosides (like adenosine) and deoxyribonucleosides that form DNA and RNA. Synthetic analogues with modified sugars (e.g., arabinose) or acyclic chains are cornerstones of antiviral and anticancer therapies. nih.gov

N9-Acyclic Nucleoside Phosphonates (ANPs): These compounds feature an acyclic side chain at the N9 position which contains a stable phosphonate group. This class includes highly successful antiviral drugs like Tenofovir and Adefovir. The phosphonate moiety is critical for their mechanism of action, as it can be phosphorylated by cellular enzymes to mimic natural nucleotides and inhibit viral polymerases.

N9-Carboxyalkyl Derivatives: This classification includes adenine derivatives where an alkanoic acid is linked to the N9 position. These molecules introduce a negatively charged carboxyl group, which can influence solubility and interactions with protein binding sites. Naturally occurring examples include certain cytokinin conjugates, such as 9-alanyl derivatives, which are involved in plant growth regulation. nih.gov

Positioning 2-(6-Amino-9H-purin-9-yl)propanoic Acid within the Scope of N9-Purine Research

The compound This compound belongs to the class of N9-carboxyalkyl adenine derivatives. Specifically, it is an analogue of the amino acid alanine where the amino group has been replaced by the N9 atom of adenine. This structure is of particular interest as it merges the biologically ubiquitous purine scaffold with an amino acid-like side chain.

While extensive, peer-reviewed research dedicated specifically to this compound is limited in the public domain, its chemical structure suggests several potential avenues for biochemical investigation. The presence of both a hydrogen-bonding purine face and a chiral, acidic propanoic acid side chain makes it an intriguing candidate for probing the binding sites of enzymes and receptors. For instance, it could be investigated as a potential modulator of enzymes involved in purine metabolism or as a ligand for purinergic receptors.

The high hydrophilicity conferred by the carboxylic acid group might limit its passive diffusion across cell membranes, a challenge noted for the structurally related compound (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid, which showed a lack of antiviral activity potentially due to this property. researchgate.net However, this characteristic could be advantageous for targeting extracellular binding sites or for use in cell-free biochemical assays. The compound serves as a valuable chemical tool, representing a specific point in the vast chemical space of N9-substituted purines, and invites further research to elucidate its potential biological activities and applications.

Chemical Compound Data

Below are the physicochemical properties for the featured compound, gathered from chemical databases.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₈H₉N₅O₂ |

| Molecular Weight | 207.19 g/mol |

| Monoisotopic Mass | 207.07562 Da |

| IUPAC Name | This compound |

| SMILES | CC(C(=O)O)N1C=NC2=C(N=CN=C21)N |

| InChI Key | DNFSDVZNZNHNAB-UHFFFAOYSA-N |

属性

IUPAC Name |

2-(6-aminopurin-9-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-4(8(14)15)13-3-12-5-6(9)10-2-11-7(5)13/h2-4H,1H3,(H,14,15)(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFSDVZNZNHNAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NC2=C(N=CN=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87620-89-1 | |

| Record name | 2-(6-amino-9H-purin-9-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 2 6 Amino 9h Purin 9 Yl Propanoic Acid and Advanced Analogs

Stereocontrolled Approaches to Chiral Propanoic Acid Moieties

The introduction of a chiral center in the propanoic acid side chain of 2-(6-amino-9H-purin-9-yl)propanoic acid is a critical aspect of its synthesis, as the biological activity of such compounds is often enantiomer-dependent. Several stereocontrolled strategies can be employed to establish the desired stereochemistry.

One effective method involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For instance, an achiral propanoic acid derivative can be coupled to a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral adduct. Subsequent alkylation of this adduct with a suitable adenine (B156593) precursor occurs with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched propanoic acid derivative, which can then be attached to the purine (B94841) ring. The recovered chiral auxiliary can often be reused, making this an efficient approach. wikipedia.org

Asymmetric catalysis represents another powerful strategy. For example, the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst can produce the desired chiral amino acid derivative with high enantiomeric excess. This method is highly efficient and can be performed on a large scale.

Furthermore, enzymatic resolution offers a biocatalytic route to separate enantiomers from a racemic mixture of this compound or its precursors. nih.govnih.govmdpi.com Specific enzymes, such as lipases or proteases, can selectively catalyze a reaction on one enantiomer, leaving the other unreacted. nih.govnih.govmdpi.com The resulting mixture of the reacted and unreacted enantiomers can then be separated by conventional chromatographic techniques. This method is valued for its high selectivity and mild reaction conditions. nih.govnih.govmdpi.com

| Method | Principle | Advantages | Considerations |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselective reactions. | High diastereoselectivity, predictable stereochemical outcome, recyclable auxiliary. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | High enantiomeric excess, high catalytic efficiency, suitable for large-scale synthesis. | Catalyst can be expensive, optimization of reaction conditions may be required. |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited to a maximum theoretical yield of 50% for the desired enantiomer, requires screening for a suitable enzyme. |

Regioselective N9-Alkylation Strategies in Purine Synthesis

A significant challenge in the synthesis of N-substituted purines is controlling the site of alkylation, as the purine ring system possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). For the synthesis of this compound, selective alkylation at the N9 position is paramount.

Direct alkylation of adenine with an appropriate electrophile, such as an ester of 2-bromopropanoic acid, often leads to a mixture of N9 and N7 isomers, with the N9 isomer typically being the major product in polar aprotic solvents. researchgate.netscielo.org.mx The ratio of these isomers can be influenced by factors such as the solvent, base, and counterion. scielo.org.mx To enhance the regioselectivity for the N9 position, several strategies have been developed.

One common approach is the use of a protected purine derivative . For instance, employing 6-chloropurine (B14466) as the starting material can favor N9 alkylation. The chloro group can subsequently be converted to an amino group to yield the desired adenine derivative. researchgate.net

The Mitsunobu reaction is another highly effective method for achieving regioselective N9-alkylation. nih.gov This reaction involves the coupling of an alcohol with a nucleophile, in this case, adenine, in the presence of a phosphine (B1218219) and an azodicarboxylate. mdpi.comchemguide.co.uk The Mitsunobu reaction generally proceeds with high N9 selectivity for purines and offers mild reaction conditions. nih.gov

| Alkylation Strategy | Reagents | Key Features |

| Direct Alkylation | Adenine, alkyl halide (e.g., ethyl 2-bromopropionate), base (e.g., K2CO3), polar aprotic solvent (e.g., DMF). | Simplicity of the procedure, but can lead to mixtures of N9 and N7 isomers. |

| Alkylation of 6-Chloropurine | 6-Chloropurine, alkyl halide, base, followed by amination. | Improved N9 regioselectivity, versatile intermediate for further derivatization. |

| Mitsunobu Reaction | Adenine, alcohol (e.g., ethyl lactate), triphenylphosphine, diethyl azodicarboxylate (DEAD). | High N9 regioselectivity, mild reaction conditions, proceeds with inversion of configuration at the alcohol stereocenter. |

Targeted Derivatization for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships of this compound, targeted derivatization of both the adenine nucleobase and the α-carboxyethyl side chain is essential. These modifications can provide valuable insights into the molecular interactions with biological targets.

Chemical Transformations on the Adenine Nucleobase

The adenine ring offers several positions for chemical modification. The 6-amino group is a common site for derivatization. It can be acylated, alkylated, or converted to other functional groups. researchgate.netresearchgate.net For instance, reaction with various acyl chlorides or anhydrides can introduce a range of substituents, allowing for the exploration of the impact of steric and electronic properties on biological activity. researchgate.net Furthermore, the purine ring itself can be modified, for example, by introducing substituents at the C2 or C8 positions.

Modifications of the α-Carboxyethyl Side Chain

The α-carboxyethyl side chain provides a versatile handle for a variety of chemical transformations. The carboxylic acid group can be converted to esters, amides, or other functional groups. nih.gov Esterification with different alcohols can modulate the lipophilicity and pharmacokinetic properties of the molecule. nih.gov Amide formation with a diverse set of amines can introduce new interaction points and functionalities. The methyl group of the propanoic acid moiety can also be a target for modification, although this is generally more challenging.

| Modification Site | Potential Derivatizations | Purpose in SAR Studies |

| 6-Amino Group | Acylation, Alkylation, Arylation | To probe the importance of the hydrogen bond donor/acceptor properties and steric bulk at this position. |

| C2/C8 Positions | Halogenation, Amination, Alkylation | To explore the electronic and steric requirements in these regions of the purine ring. |

| Carboxylic Acid | Esterification, Amidation, Reduction to alcohol | To investigate the role of the acidic group, modulate polarity, and introduce new functional groups for potential interactions. |

Advanced Purification and Spectroscopic Characterization in Synthetic Workflows

The purification and characterization of this compound and its analogs are crucial steps to ensure the identity and purity of the synthesized compounds. Given the potential for chirality and the presence of multiple functional groups, advanced analytical techniques are often required.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and analytical assessment of these compounds. mdpi.comcsfarmacie.czphenomenex.comchiralpedia.comnih.gov Chiral HPLC, utilizing a chiral stationary phase (CSP), is particularly important for the separation of enantiomers. csfarmacie.czphenomenex.comchiralpedia.comnih.gov The choice of the appropriate CSP and mobile phase is critical for achieving baseline separation. csfarmacie.czphenomenex.comchiralpedia.comnih.gov

Spectroscopic techniques are essential for the structural elucidation of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. scielo.org.mxrsc.orgnih.govipb.ptresearchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often used for unambiguous assignment of all proton and carbon signals. scielo.org.mx

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. chemguide.co.ukresearchgate.netnih.govmiamioh.eduresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. researchgate.netnih.gov

| Technique | Application in Synthetic Workflow | Information Obtained |

| Chiral HPLC | Separation of enantiomers, assessment of enantiomeric purity. | Enantiomeric excess (ee), retention times of individual enantiomers. |

| ¹H and ¹³C NMR | Structural elucidation, confirmation of regiochemistry and stereochemistry. | Chemical shifts, coupling constants, integration, providing a detailed map of the molecule's structure. |

| Mass Spectrometry | Determination of molecular weight, confirmation of elemental composition (HRMS), structural information from fragmentation. | Molecular ion peak (M+), fragmentation pattern, accurate mass. |

Molecular Architecture and Conformational Landscape of N9 Purine Propanoic Acid Systems

Stereochemical Resolution and Enantiomeric Purity Assessment

The presence of a chiral center at the alpha-carbon of the propanoic acid moiety means that 2-(6-amino-9H-purin-9-yl)propanoic acid can exist as two distinct enantiomers: (S)-2-(6-amino-9H-purin-9-yl)propanoic acid and (R)-2-(6-amino-9H-purin-9-yl)propanoic acid. The synthesis of such chiral purine (B94841) derivatives can be challenging, as conditions during the reaction can sometimes lead to racemization, resulting in a mixture of diastereomers if another chiral center is present. nih.gov

For instance, studies on the synthesis of N-(purin-6-yl)dipeptides have shown that the coupling of N-(purin-6-yl)-(S)-amino acids with another amino acid ester can be accompanied by significant racemization of the chiral center adjacent to the purine ring. nih.gov This process can lead to the formation of diastereomeric mixtures, which are often difficult to separate. nih.gov The configuration of the starting amino acid does not always dictate the final diastereomeric composition, suggesting the formation of a chirally labile intermediate during the reaction. nih.gov

Given these challenges, the assessment of enantiomeric purity is a critical step. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a primary method for resolving enantiomers and determining the enantiomeric excess in a sample. nih.gov This technique allows for the separation and quantification of the (S) and (R) forms, ensuring the stereochemical integrity of the compound for further studies.

Table 1: Methods for Stereochemical Analysis

| Technique | Application | Key Findings |

|---|---|---|

| Chiral HPLC | Separation of (S) and (R) enantiomers. | Confirms enantiomeric purity and quantifies diastereomeric ratios in mixtures. nih.gov |

| NMR Spectroscopy with Chiral Shift Reagents | Differentiation of enantiomers in solution. | Induces chemical shift differences between enantiomeric signals for quantification. |

| Polarimetry | Measurement of optical rotation. | Determines the direction and magnitude of rotation of plane-polarized light, indicating the net chirality. |

Dynamic Conformational Analysis and Tautomeric Equilibria

Conformational Analysis: The flexibility of the molecule is primarily dictated by the rotation around the single bond connecting the propanoic acid's alpha-carbon to the N9 atom of the purine ring. This rotation determines the spatial orientation of the side chain relative to the planar purine base. nih.gov Similar to nucleosides, which exhibit syn and anti conformations, this molecule can adopt analogous arrangements where the carboxylic acid group is positioned either over the imidazole (B134444) part of the purine ring or oriented away from it. The pyramidilization at the N9 nitrogen can also be influenced by the orientation of this bond. nih.gov The stability of these conformers is influenced by steric hindrance, intramolecular hydrogen bonding (e.g., between the carboxylic acid and N3 of the purine), and solvent interactions.

Tautomeric Equilibria: Adenine (B156593) and its derivatives are known to exist as a mixture of tautomers. nih.govblogspot.com The primary tautomeric equilibrium in adenine involves the migration of a proton between the N7 and N9 positions of the imidazole ring. However, the substitution of the propanoic acid group at the N9 position effectively locks the molecule in the N9H form.

Despite this, other tautomeric equilibria remain possible:

Amino-Imino Tautomerism: The 6-amino group can tautomerize to a 6-imino form. While the amino form is significantly more stable and predominates under physiological conditions, the imino form can be present in equilibrium. blogspot.com

Table 2: Potential Tautomeric and Protonation States

| Form | Description | Predominant Condition |

|---|---|---|

| N9-Substituted Amino | The standard, most stable form. | Physiological pH |

| N9-Substituted Imino | Tautomer of the 6-amino group. | Minor contributor in equilibrium blogspot.com |

| N1-Protonated Cation | Protonation at the N1 position of the purine ring. | Acidic pH acs.org |

| Carboxylate Anion | Deprotonation of the propanoic acid group. | Neutral to basic pH |

Advanced Structural Elucidation Techniques

A combination of sophisticated spectroscopic techniques is required to fully characterize the structure, differentiate between isomers, and understand the dynamic behavior of this compound.

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure and, crucially, for differentiating between potential isomers, such as the N9-substituted versus the N7-substituted product.

¹H NMR: Provides information on the number and environment of protons. The chemical shifts of the purine protons (H2 and H8) and the methine proton of the propanoic acid side chain are characteristic. The coupling between the methine and methyl protons of the side chain would appear as a distinct quartet and doublet, respectively.

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the purine carbons and the carbonyl carbon of the carboxylic acid are key identifiers. Low-temperature ¹³C NMR spectroscopy has been effectively used to study the tautomeric equilibrium between 9H and 7H forms of adenine itself. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments are vital for unambiguous assignments. HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful for distinguishing N9 and N7 isomers by observing the long-range correlations between the side chain's alpha-carbon proton and the purine ring carbons (C4 and C8 for N9 substitution, versus C5 and C8 for N7 substitution).

Mass spectrometry provides precise molecular weight information and offers insights into the molecular structure through controlled fragmentation. nih.gov The technique is highly sensitive and can be used to differentiate isomers based on their fragmentation patterns. nih.gov

Upon ionization (e.g., by electrospray ionization, ESI), the protonated molecule [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) experiments involve isolating this parent ion and inducing fragmentation through collision-induced dissociation (CID). For this compound, characteristic fragmentation pathways would include:

Neutral loss of the propanoic acid side chain: Cleavage of the N9-C bond, resulting in a prominent fragment ion corresponding to protonated adenine (m/z 136). mdpi.com

Loss of the carboxyl group: Fragmentation resulting in the loss of COOH (45 Da).

Sequential fragmentation of the purine ring: Following initial side-chain losses, the adenine fragment undergoes characteristic ring cleavages, such as the elimination of ammonia. acs.orgacs.org

Negative-ion mass spectrometry can also provide complementary structural information, and collisionally activated dissociation can help distinguish between isomers that produce similar initial spectra. nih.gov

Table 3: Predicted Mass Spectrometry Data for C₈H₉N₅O₂

| Adduct / Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₀N₅O₂]⁺ | 208.0829 | Protonated molecular ion. uni.lu |

| [M+Na]⁺ | [C₈H₉N₅O₂Na]⁺ | 230.0648 | Sodium adduct. uni.lu |

| [M-H]⁻ | [C₈H₈N₅O₂]⁻ | 206.0683 | Deprotonated molecular ion. uni.lu |

| [Adenine+H]⁺ | [C₅H₆N₅]⁺ | 136.0618 | Fragment from side-chain cleavage. |

O-H Stretch: A broad absorption from the carboxylic acid group.

N-H Stretches: Sharp peaks from the 6-amino group.

C=O Stretch: A strong absorption from the carboxylic acid carbonyl group.

C=N and C=C Stretches: A series of bands from the purine ring system.

Ring Breathing Modes: Complex vibrations characteristic of the purine scaffold.

Low-frequency vibrational spectra, often measured using terahertz time-domain spectroscopy, can provide information on intermolecular vibrational modes, which are primarily mediated by hydrogen bonds between molecules in the solid state. liv.ac.ukresearchgate.net

Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The purine ring is the primary chromophore, exhibiting strong absorption in the UV region around 260 nm, characteristic of π → π* transitions. The exact position and intensity of the absorption maximum (λₘₐₓ) can be influenced by substitution on the purine ring and the solvent environment. UV spectroscopy has been used as a tool, in conjunction with measurements of electric dipole moments, to investigate the tautomeric forms of adenine derivatives. rsc.org

Structure Activity Relationship Sar Studies of 2 6 Amino 9h Purin 9 Yl Propanoic Acid and Its Bioactive Analogs

Identifying Pharmacophoric Elements Critical for Biological Recognition

A pharmacophore is an abstract description of the steric and electronic features necessary for a molecule to interact optimally with a specific biological target. researchgate.net For adenine (B156593) derivatives, the key pharmacophoric elements essential for biological recognition typically involve a specific arrangement of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic features.

Pharmacophore models for ligands of adenosine (B11128) receptors, a common target for adenine analogs, consistently highlight several key features:

Hydrogen Bond Donors (HBD): The amino group at the C6 position of the adenine ring is a critical hydrogen bond donor.

Hydrogen Bond Acceptors (HBA): Nitrogen atoms at the N1 and N3 positions of the purine (B94841) ring act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The purine ring itself serves as a crucial aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions with amino acid residues in the receptor's binding pocket, such as Phenylalanine (PHE). researchgate.netsemanticscholar.orgnih.gov

A representative pharmacophore model for an adenosine A₂A receptor antagonist includes one hydrogen bond donor, three hydrophobic points, and one aromatic ring feature. nih.gov The precise spatial arrangement of these elements dictates the molecule's ability to fit within the binding site and elicit a biological response. For agonists, analysis of the active site shows that these pharmacophoric features are located in regions that interact with key residues like HIS264, SER277, and THR88. semanticscholar.org

Quantitative Analysis of N9-Substituent Features on Biological Potency

The substituent at the N9 position of the purine ring plays a significant role in modulating the biological potency of adenine analogs. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of these substituents with the compound's biological activity. nih.govresearchgate.net

In the context of cytokinins (a class of plant hormones based on the adenine scaffold), modifications at the N9 position have profound effects on activity. While many N9-substituted derivatives show lower activity than the parent compound, the nature of the substituent is critical. mdpi.com

Steric Effects: The structure and size of the N9-substituent are important, with studies indicating that steric hindrance can cause a loss of biological activity. mdpi.com For example, bulky groups like 9-propyl and 9-cyclohexyl derivatives of 6-benzylaminopurine (B1666704) are less active than the free base. mdpi.com

Polarity: The polarity of the substituent's functional groups also influences activity. Research on N9-substituted ethyl derivatives of cytokinins showed that steric effects led to a smaller decrease in activity compared to the introduction of polar functional groups. mdpi.com

Chain Length and Composition: Substituting the N9 position with short halogenoalkyl groups (e.g., chloroethyl, bromoethyl) can lead to higher activity in certain assays compared to the parent compound. mdpi.com Conversely, introducing a 2-morpholinoethyl group at the N9 position has been shown to be a favorable modification for ligands of the rat adenine receptor. researchgate.net

The data below, derived from studies on cytokinin analogs, illustrates the impact of N9-substituents on biological activity in a tobacco callus bioassay.

| N9-Substituent Group | Parent Compound | Relative Activity | Reference |

| Chloroethyl | Kinetin | Higher | mdpi.com |

| Bromoethyl | Kinetin | Higher | mdpi.com |

| Propyl | 6-Benzylaminopurine | Lower | mdpi.com |

| Cyclohexyl | 6-Benzylaminopurine | Lower | mdpi.com |

| Ethoxyethyl | Isopentenyladenine | Improved | mdpi.com |

| 3-Cyanopropyl | Isopentenyladenine | Improved | mdpi.com |

This table is for illustrative purposes, showing trends observed in cytokinin bioassays.

Influence of Adenine Ring Substitutions on Receptor Binding and Efficacy

Modifications to the adenine ring itself, at positions such as C2, N6, and C8, are a common strategy to fine-tune receptor binding affinity and efficacy (the ability of a ligand to activate a receptor).

C2-Position: Substitutions at the C2 position can significantly modulate both affinity and intrinsic efficacy. nih.govnih.gov For instance, introducing a small, sterically non-demanding substituent can have varied effects. A 2-cyano group, when combined with a larger N6-substituent like N6-(3-iodobenzyl), was found to decrease affinity and efficacy at the human A₃ adenosine receptor, converting a full agonist into a selective antagonist. nih.govnih.gov In contrast, a 2-chloro group has been shown to enhance potency and selectivity in some series of P2Y₁ receptor antagonists. nih.gov

N6-Position: The N6-position is highly amenable to substitution. Introducing polar groups like hydroxyl, amino, or acetyl at the 6-amino function can be a favorable modification for adenine receptor ligands. researchgate.net Combinations of substitutions, such as an N6-benzyl group with various 2-substitutions (chloro, trifluoromethyl, cyano), have been shown to result in reduced efficacy at the A₁ adenosine receptor. nih.govnih.gov

C8-Position: The C8 position is another key site for modification. Introducing basic residues like amino, dimethylamino, or piperidinyl groups at the C8-position has been identified as one of the best modifications for enhancing binding to the adenine receptor. researchgate.net

The following table summarizes the effects of various substitutions on the adenine ring on adenosine receptor activity.

| Position | Substituent | Effect on Affinity/Efficacy | Receptor Subtype | Reference |

| C2 | Cyano (with N6-iodobenzyl) | Decreased affinity and efficacy | A₃ | nih.govnih.gov |

| C2 | Chloro | Enhanced antagonist potency | P2Y₁ | nih.gov |

| N6 | Benzyl (with C2-chloro) | Reduced efficacy | A₁ | nih.govnih.gov |

| N6 | Acetyl | Increased potency | Adenine Receptor (human) | researchgate.net |

| C8 | Amino | Increased potency | Adenine Receptor (human) | researchgate.net |

Stereochemical Impact on Biological Selectivity and Mechanistic Action

Chirality plays a pivotal role in the interaction between small molecules and their biological targets, as receptors and enzymes are themselves chiral environments. aimspress.com For 2-(6-amino-9H-purin-9-yl)propanoic acid, the chiral center is the α-carbon of the propanoic acid moiety, which can exist in either an (R) or (S) configuration. This stereochemistry can profoundly affect biological selectivity and the mechanism of action.

Research into the synthesis of related N-(purin-6-yl)dipeptides has revealed significant stereochemical challenges. One study found that coupling N-(purin-6-yl)-(S)-amino acids (structurally similar to the target compound) with another amino acid using a carbodiimide (B86325) agent led to significant racemization at the chiral center. nih.gov This process resulted in a mixture of (S,S)- and (R,S)-diastereomers, typically in a 6:4 ratio. nih.gov

Crucially, the study demonstrated that starting with either the N-(purin-6-yl)-(S)-phenylalanine or the N-(purin-6-yl)-(R)-phenylalanine enantiomer produced the exact same mixture of diastereomers. nih.gov This suggests the formation of a "chirally labile intermediate," where the stereochemical information of the starting material is lost before the final product is formed. nih.gov

These findings underscore the critical importance of stereochemistry:

Receptor Interaction: The (R) and (S) enantiomers of a compound can have vastly different affinities and efficacies for a biological target. One enantiomer may be a potent agonist, while the other could be inactive or even an antagonist.

Synthetic Control: The tendency for racemization during synthesis highlights the need for stereoselective synthetic routes to ensure the production of a single, desired enantiomer for biological evaluation. nih.gov Failure to control stereochemistry can lead to products with mixed or unpredictable pharmacological profiles.

The influence of stereochemistry on the activity of aryl-substituted purines has also been noted, where the R- and S-enantiomers of compounds with a chiral linker showed different antiproliferative activities. nih.gov This demonstrates that the spatial orientation of the substituent attached to the purine core is a key determinant of biological action.

Molecular and Cellular Biochemistry of 2 6 Amino 9h Purin 9 Yl Propanoic Acid Interactions

Perturbation of Purine (B94841) and Nucleotide Metabolic Pathways

Detailed studies concerning the direct impact of 2-(6-amino-9H-purin-9-yl)propanoic acid on the intricate network of purine and nucleotide metabolism have not been reported.

Enzymatic Interconversions and Degradation Resistance (e.g., Deaminases, Phosphorylases)

There is no available data from peer-reviewed studies describing the susceptibility or resistance of this compound to enzymatic degradation by common purine-metabolizing enzymes such as adenosine (B11128) deaminase or purine nucleoside phosphorylase. Research has not yet explored whether the propanoic acid moiety at the N9 position of the purine ring confers resistance to cleavage by these enzymes, a critical factor in determining the compound's potential biological stability and mechanism of action.

Integration into Adenine-Containing Cofactor Cycles (ATP, NAD, SAM, CoA)

The potential for this compound to be metabolized and integrated into essential adenine-containing cofactors is currently uninvestigated. There are no published findings to suggest whether this compound can be phosphorylated to form an ATP analog or otherwise participate in the cellular pools of Nicotinamide adenine (B156593) dinucleotide (NAD), S-adenosylmethionine (SAM), or Coenzyme A (CoA).

Mechanistic Enzymology of Target Inhibition

Specific enzyme inhibition studies involving this compound are not available in the scientific literature. Consequently, its profile as a potential enzyme inhibitor remains undefined.

Inhibition Kinetics of Nucleic Acid Metabolism Enzymes (e.g., DNA Polymerases, PRPP Synthetase)

No research has been published detailing the inhibition kinetics of this compound against key enzymes in nucleic acid synthesis, such as DNA polymerases or 5-phospho-alpha-D-ribose-1-pyrophosphate (PRPP) synthetase. Therefore, kinetic parameters like the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) for these potential targets are unknown.

Modulation of Phosphoribosyltransferases (HGPRTs) and other Phosphorylating Enzymes

The effect of this compound on the activity of phosphoribosyltransferases, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT), has not been documented. It is unknown whether this compound can act as a substrate, inhibitor, or modulator of these or other phosphorylating enzymes involved in nucleotide salvage pathways.

Interactions with Methyltransferases (e.g., PRMT5) and Hydrolases (e.g., Cholinesterases)

There is no specific information available regarding the interaction of this compound with protein methyltransferases like PRMT5 or with hydrolases such as cholinesterases. While inhibitors of PRMT5 are a subject of research, this specific compound has not been identified as such in published studies nih.gov.

Due to the absence of specific experimental data in the reviewed literature, no data tables on research findings can be generated at this time.

Cellular Signaling Pathway Modulation

The purine scaffold of this compound suggests its potential to interact with purinergic signaling pathways, which are crucial in regulating a wide array of cellular processes.

Effects on Adenine-Mediated Receptor Activation and Downstream Cascades

Adenosine receptors, a class of G protein-coupled receptors, are key mediators of purinergic signaling. While direct studies on the interaction of this compound with these receptors are not extensively documented, the chemical structure suggests a potential for interaction. The adenine core is a fundamental component for receptor recognition. Research on related 2,6,9-trisubstituted adenine derivatives has shown that modifications at these positions can lead to potent and selective antagonists for various adenosine receptor subtypes, including A1, A2A, and A3. nih.govnih.gov For instance, the introduction of bulky chains at the N6 position and a chlorine atom at the C2 position of 9-propyladenine has been shown to modulate binding affinity and selectivity for different adenosine receptors. nih.gov This suggests that the propanoic acid substituent at the N9 position of this compound could influence its binding profile to adenosine receptors, potentially leading to the modulation of downstream signaling cascades such as adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels. However, specific experimental data on the direct effects of this compound on adenine-mediated receptor activation and subsequent signaling pathways are currently lacking.

Modulation of Cellular Growth and Differentiation Processes

The influence of purine analogs on cellular proliferation and differentiation is a field of active investigation. While direct experimental evidence detailing the effects of this compound on these processes is limited, studies on other signaling molecules that affect cell growth provide a framework for potential mechanisms. For example, the Mip/LIN-9 protein has been shown to have a suppressive effect on cell proliferation across various mammalian cell lines. nih.govnih.gov This regulation is complex and can be independent of the well-known retinoblastoma (pRB) protein pathway. nih.govnih.gov Given that purinergic signaling is intricately linked with the cell cycle, it is plausible that this compound could modulate cellular growth and differentiation. However, without direct studies, its specific role remains speculative.

Immunomodulatory and Antiviral Bioactivity Profiling

The structural resemblance of this compound to purine nucleosides, which are fundamental to viral replication and immune signaling, points towards its potential as an immunomodulatory and antiviral agent.

Induction or Suppression of Chemokine and Cytokine Production

Currently, there is a lack of specific research data on the effects of this compound on the production of chemokines and cytokines. The immunomodulatory activities of purine analogs are often mediated through their interaction with adenosine receptors on immune cells, which can influence the release of various signaling molecules. However, without dedicated studies, the impact of this specific compound on immune signaling remains an open area for investigation.

Interference with Viral Replication Cycles and Host-Pathogen Interactions (e.g., HIV Reverse Transcriptase, Herpesviruses)

The potential for purine analogs to act as antiviral agents is well-established. The core purine structure can interfere with the synthesis of viral nucleic acids, a critical step in the replication of many viruses.

HIV Reverse Transcriptase:

The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV) is a prime target for antiviral therapy. Several purine analogs have been investigated as inhibitors of this enzyme. The inhibition mechanism can be noncompetitive, affecting the enzyme's ability to bind to the template-primer complex. nih.gov For instance, natural sulfoglycolipids have been shown to inhibit the DNA polymerase activity of HIV-1 RT with high potency. nih.gov While direct studies on this compound are not available, its structural similarity to the building blocks of DNA suggests it could potentially act as a competitive or non-competitive inhibitor of HIV RT. The propanoic acid side chain could influence its interaction with the enzyme's active site or allosteric sites.

Herpesviruses:

Derivatives of purines have also shown promise as anti-herpesvirus agents. For example, novel conjugates of 2-aminopurine (B61359) and purine have demonstrated high inhibitory activity against herpes simplex virus type 1 (HSV-1), including acyclovir-resistant strains. researchgate.net Furthermore, ester derivatives of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine have been synthesized as potential prodrugs of acyclovir, a widely used anti-herpesvirus drug, and have shown in vivo efficacy in HSV-1 infected mice. nih.gov These findings suggest that the purine scaffold is a viable starting point for the development of anti-herpesvirus compounds. The specific activity of this compound against herpesviruses has yet to be determined, but the existing research on related compounds provides a strong rationale for its investigation in this area.

Phytoregulation and Plant Biotechnology Applications

In the realm of plant science, certain purine derivatives are known to act as cytokinins, a class of plant hormones that regulate various aspects of plant growth and development. The structural similarity of this compound to adenine-based cytokinins suggests its potential for applications in phytoregulation and plant biotechnology.

Research into N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives has revealed that modifications at the N9 position of the purine ring can significantly influence cytokinin activity. nih.gov These synthetic derivatives have shown activity in various cytokinin bioassays, such as the Amaranthus and tobacco callus bioassays, indicating their ability to promote cell division and growth in plant tissues. nih.gov Although some of these N9-substituted derivatives were unable to trigger a response in certain cytokinin receptors like CRE1/AHK4 and ZmHK1, they did show some activation of the maize ZmHK3a receptor. nih.gov

Elucidation of Cytokinin-like or Anticytokinin Activities

Currently, there is a notable lack of specific studies in the scientific literature that have directly investigated the cytokinin-like or anticytokinin activities of this compound. While numerous studies have explored the structure-activity relationships of various N9-substituted adenine derivatives, the specific propanoic acid substitution at the N9 position of adenine has not been a focus of published research in cytokinin bioassays.

The biological activity of cytokinin derivatives is significantly influenced by the nature of the substituent at the N9 position of the purine ring. For instance, the presence of alkyl or cycloalkyl groups at the N9 position has been shown to affect cytokinin activity. This highlights the importance of the N9 substituent in the interaction with cytokinin receptors and subsequent signal transduction pathways. However, without direct experimental evidence from established cytokinin bioassays (e.g., tobacco callus, wheat leaf senescence, or Amaranthus bioassay), any claims regarding the cytokinin or anticytokinin properties of this compound would be purely speculative.

Further research, employing standardized bioassays and receptor-binding studies, is necessary to elucidate whether this compound acts as an agonist or antagonist of cytokinin receptors, or if it is biologically inactive in this regard.

Mechanistic Studies on Root Development and Micropropagation Enhancement

Consistent with the absence of data on its cytokinin-related activities, there is no available scientific literature detailing mechanistic studies of this compound's effects on root development or its potential applications in micropropagation. The influence of purine derivatives on root architecture is often linked to their cytokinin or anticytokinin activity. Cytokinins are known to inhibit primary root growth and lateral root formation, while anticytokinins can promote these processes.

Given that the specific activity of this compound has not been characterized, its impact on root physiology remains unknown. Mechanistic studies would typically involve analyzing effects on primary root elongation, lateral root density, and root hair development in model plant systems. Furthermore, its utility in micropropagation, which often requires a carefully balanced application of plant growth regulators to optimize shoot multiplication and rooting, has not been explored.

Therefore, a comprehensive investigation is required to determine the effects, if any, of this compound on plant root systems and its potential for enhancing micropropagation protocols.

Advanced Analytical and Computational Investigations in Purine Metabolism and Interactions

High-Resolution Metabolomics for Endogenous Compound Detection and Flux Analysis

High-resolution metabolomics provides a comprehensive snapshot of the small-molecule chemistry of a biological system. For a polar molecule like 2-(6-amino-9H-purin-9-yl)propanoic acid, specialized techniques are required for its detection and quantification in complex biological matrices.

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for Polar Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of polar metabolites that are poorly retained on traditional reversed-phase columns. symc.edu.cnnih.gov Given the hydrophilic nature of the purine (B94841) core and the carboxylic acid group of this compound, HILIC-MS would be the method of choice for its separation and detection in biological samples such as plasma or cell extracts. symc.edu.cn

The HILIC separation mechanism relies on the partitioning of analytes between a hydrophilic stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This allows for the retention and separation of polar compounds like purine derivatives. nih.gov When coupled with high-resolution mass spectrometry, this technique enables accurate mass measurements, which can be used to confirm the elemental composition of the detected analytes and to distinguish between isobaric interferences. symc.edu.cn

Illustrative HILIC-MS/MS Parameters for Analysis:

| Parameter | Value |

| Column | Amide-based HILIC column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 95% B to 50% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Fragments corresponding to the purine ring and the propanoic acid side chain |

This table represents typical starting parameters for the analysis of a polar compound like this compound and is for illustrative purposes only.

Isotopic Tracer Analysis for Biochemical Pathway Elucidation

Isotopic tracer analysis is a dynamic approach used to trace the metabolic fate of a compound and to measure the flux through metabolic pathways. nih.gov By introducing a stable isotope-labeled version of a precursor molecule (e.g., ¹³C- or ¹⁵N-labeled), researchers can track the incorporation of the label into downstream metabolites over time. youtube.com

In the context of this compound, if it were found to be an endogenous metabolite, its biosynthetic pathway could be investigated using labeled precursors of the purine ring or the propanoic acid side chain. For example, cells could be cultured in the presence of ¹³C-labeled glucose, and the incorporation of ¹³C into the purine ring of this compound could be monitored by mass spectrometry. nih.gov This would provide insights into the carbon sources for its synthesis. The rate of label incorporation can be used to quantify the flux through the pathway, providing a measure of metabolic activity. nih.gov

Hypothetical Isotopic Tracer Experiment:

| Labeled Precursor | Monitored Metabolite | Expected Observation | Pathway Implication |

| U-¹³C-Glucose | This compound | Incorporation of multiple ¹³C atoms into the purine ring. | De novo purine synthesis pathway is active. |

| U-¹⁵N-Glutamine | This compound | Incorporation of ¹⁵N atoms into the purine ring. | Glutamine is a nitrogen donor for purine synthesis. |

| U-¹³C-Alanine | This compound | Incorporation of ¹³C atoms into the propanoic acid side chain. | Alanine may be a precursor for the side chain. |

This table provides a hypothetical experimental design for illustrative purposes to demonstrate how isotopic tracing could be applied.

In Silico Molecular Modeling and Simulation

Computational methods are invaluable for predicting the properties and interactions of molecules, providing insights that can guide experimental studies.

Quantum Mechanical Studies for Reactivity and Electronic Structure Prediction

Quantum mechanical (QM) calculations can be used to investigate the electronic structure, geometry, and reactivity of this compound. Methods such as Density Functional Theory (DFT) can provide accurate predictions of molecular properties, including bond lengths, bond angles, partial charges, and molecular orbitals (HOMO and LUMO). utexas.edu

These calculations can help in understanding the chemical reactivity of the molecule, such as its susceptibility to nucleophilic or electrophilic attack, and its potential to participate in hydrogen bonding and other non-covalent interactions. mdpi.com The calculated electrostatic potential map can identify regions of the molecule that are likely to interact with biological macromolecules.

Illustrative Predicted Quantum Mechanical Properties:

| Property | Predicted Value (Hypothetical) | Significance |

| Dipole Moment | ~3.5 Debye | Indicates a polar molecule with potential for strong intermolecular interactions. |

| HOMO-LUMO Gap | ~4.2 eV | Relates to the electronic excitability and chemical stability of the molecule. |

| Partial Charge on N7 | -0.45 e | Suggests a potential hydrogen bond acceptor site. |

| Proton Affinity | High at N1 and N3 | Indicates likely sites of protonation under acidic conditions. |

The values in this table are hypothetical and for illustrative purposes, representing the types of data that would be generated from quantum mechanical calculations.

Protein-Ligand Docking for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. harvard.edunih.gov If a protein target for this compound were identified, docking simulations could be used to predict its binding mode within the protein's active site. rsc.org This would provide insights into the specific amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) that stabilize the complex. rsc.org

The results of docking studies are often expressed as a docking score, which is an estimation of the binding affinity. tpcj.org While not a direct measure of binding energy, the docking score can be used to rank different ligands or to compare different binding poses of the same ligand.

Hypothetical Docking Results with a Kinase Target:

| Parameter | Result | Interpretation |

| Docking Score | -8.5 kcal/mol | Suggests a favorable binding interaction. |

| Predicted Hydrogen Bonds | Amine group with Asp145 backbone; Carboxylate with Lys72 side chain. | Key interactions that anchor the ligand in the binding site. |

| Predicted Hydrophobic Interactions | Purine ring with Phe80, Leu135. | Contribute to the stability of the protein-ligand complex. |

This table presents hypothetical docking results to illustrate the type of information that can be obtained from such a study.

Molecular Dynamics Simulations for Conformational Flexibility and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with its environment over time. nih.gov An MD simulation of this compound, either in solution or bound to a protein, would reveal its conformational flexibility and the dynamics of its interactions. youtube.comnih.gov

When simulating a protein-ligand complex, MD can be used to assess the stability of the binding pose predicted by docking. researchgate.netmdpi.com It can reveal how the ligand and the protein adapt to each other upon binding, and can identify key water molecules that may mediate their interaction. Analysis of the simulation trajectory can also be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.

Illustrative Data from a Molecular Dynamics Simulation:

| Analysis | Finding | Implication |

| Root Mean Square Deviation (RMSD) | Ligand RMSD remains below 2 Å. | The binding pose is stable throughout the simulation. |

| Root Mean Square Fluctuation (RMSF) | Low fluctuation in the purine ring, higher in the side chain. | The purine ring is rigidly bound, while the side chain retains some flexibility. |

| Radial Distribution Function (RDF) | High peak for water oxygen around the carboxylate group. | The carboxylate group is well-solvated and likely involved in hydrogen bonding with water. |

This table illustrates the types of analyses and findings that can be derived from a molecular dynamics simulation and is for exemplary purposes only.

Computational Prediction of Spectroscopic Properties (e.g., Collision Cross Sections)

In modern analytical chemistry, particularly in the fields of metabolomics and proteomics, the combination of ion mobility spectrometry with mass spectrometry (IMS-MS) has emerged as a powerful technique for the characterization and identification of small molecules. A key parameter derived from IMS-MS is the collision cross section (CCS), which is a measure of the three-dimensional shape of an ion in the gas phase. The experimental determination of CCS values can be challenging and time-consuming, which has led to the development of computational methods for their prediction. These in silico approaches provide valuable data that can aid in the identification of known compounds and the characterization of novel ones.

For the compound this compound, computational methods have been employed to predict its CCS values for various ionic species (adducts) that are commonly observed in mass spectrometry. These predictions are typically based on theoretical models or machine learning algorithms trained on large datasets of experimentally determined CCS values. Such predictive tools are crucial for creating reference libraries for compound identification in complex biological samples.

Detailed Research Findings

The predicted collision cross section values for various adducts of this compound are summarized in the interactive table below. These values, expressed in square angstroms (Ų), are critical for the tentative identification of this compound in IMS-MS analyses by comparing the computationally predicted CCS to the experimentally measured value.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 208.08290 | 142.9 |

| [M+Na]⁺ | 230.06484 | 153.3 |

| [M-H]⁻ | 206.06834 | 141.7 |

| [M+NH₄]⁺ | 225.10944 | 158.2 |

| [M+K]⁺ | 246.03878 | 150.4 |

| [M+H-H₂O]⁺ | 190.07288 | 134.8 |

| [M+HCOO]⁻ | 252.07382 | 162.1 |

| [M+CH₃COO]⁻ | 266.08947 | 185.9 |

| [M+Na-2H]⁻ | 228.05029 | 148.4 |

| [M]⁺ | 207.07507 | 143.7 |

| [M]⁻ | 207.07617 | 143.7 |

Data sourced from PubChemLite. uni.lu

The availability of such predicted data is invaluable for researchers using high-resolution mass spectrometry and ion mobility to study metabolic pathways involving purine derivatives. By providing a theoretical reference point, these computational predictions can significantly accelerate the process of metabolite annotation and reduce the reliance on authentic chemical standards, which are not always commercially available.

Emerging Research Frontiers and Future Academic Applications

Rational Design of Next-Generation Purine-Based Chemical Probes

The rational design of new chemical probes based on the purine (B94841) scaffold is a key area of research. This approach involves the strategic synthesis of molecules to interact with specific biological targets, thereby elucidating biological pathways or acting as therapeutic agents. nih.gov Synthetic 6- and 9-substituted purine derivatives have historically been explored for their antitumor and antiviral activities. researchgate.net The development of next-generation probes focuses on enhancing properties like cell permeability, target specificity, and biological activity, moving beyond traditional trial-and-error methods to a more predictive and design-oriented process.

A significant challenge in the application of purine analogues, including those with charged groups like the carboxylic acid in 2-(6-amino-9H-purin-9-yl)propanoic acid, is their efficient delivery into target cells. Prodrug strategies offer a powerful solution by masking the polar, charged functionalities of a drug to improve its physicochemical properties and cellular uptake. nih.goveurekaselect.com These inactive derivatives are designed to be converted into the active parent drug within the body, often at the target site, through enzymatic or chemical processes. nih.gov

Amino acids are particularly attractive carriers for developing prodrugs because they can improve water solubility and are recognized by specific transport systems in the body. nih.govresearchgate.net For instance, the valyl ester prodrug of acyclovir, valacyclovir, demonstrates significantly higher bioavailability due to its recognition by the human peptide transporter 1 (hPEPT1). nih.gov This strategy could be adapted for this compound by esterifying the carboxylic acid group with an amino acid, potentially facilitating its transport into cells. Another common approach is to increase the lipophilicity of the molecule to enhance passive diffusion across the cell's lipid bilayer membrane. nih.govresearchgate.net

| Prodrug Strategy | Mechanism of Action | Potential Advantage for Purine Analogues |

| Amino Acid Esters | Masks carboxylic acid groups; utilizes endogenous amino acid or peptide transporters (e.g., hPEPT1) for active transport into cells. nih.govnih.gov | Overcomes poor membrane permeability of charged molecules and can enhance targeted delivery. nih.gov |

| Lipophilic Masking | Covalently attaches lipophilic groups (e.g., alkyl, aryl) to the parent drug, increasing its ability to passively diffuse across cell membranes. nih.gov | Improves oral bioavailability for drugs that are typically administered intravenously. researchgate.net |

| ProTide Technology | Masks the phosphate (B84403)/phosphonate groups of nucleotide analogues with an aromatic group and an amino acid ester, facilitating cell entry. nih.gov | Enables the delivery of the monophosphate form of a nucleoside analogue, bypassing the often inefficient initial phosphorylation step inside the cell. nih.gov |

| S-acyl-2-thioethyl (SATE) | A prodrug approach that masks phosphate groups, releasing the active nucleotide inside the cell via enzymatic cleavage. eurekaselect.com | Can increase the intracellular concentration of the active nucleotide form of the drug. |

Discovery of Novel Biological Targets through High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against specific biological targets. nih.gov For purine analogues like this compound, HTS can be employed to identify novel protein targets beyond the classical enzymes involved in DNA synthesis. wikipedia.orgwikipedia.org

The process involves screening compound libraries, which can include thousands of diverse molecules, for their ability to modulate the activity of a target protein or a cellular process. nih.govnih.gov Substituted purines have been successfully identified as a novel class of catalytic inhibitors for topoisomerase II through such screening efforts. aacrjournals.org Similarly, HTS can uncover unexpected activities, such as the inhibition of cyclin-dependent kinases (CDKs) by certain purine analogues, suggesting their potential as dual-action anticancer agents. aacrjournals.org The identification of these new targets opens up new avenues for therapeutic intervention and provides deeper insights into the compound's mechanism of action.

| Target Class | Example(s) | Relevance to Purine Analogues |

| Kinases | Cyclin-Dependent Kinases (CDKs) | Screening has identified purine derivatives that inhibit CDKs, which are crucial for cell cycle regulation, suggesting a role in cancer therapy. aacrjournals.org |

| Topoisomerases | Topoisomerase II | Purine analogues have been discovered as catalytic inhibitors of this enzyme, which is essential for DNA replication and cell proliferation. aacrjournals.org |

| Metabolic Enzymes | Ribonucleotide Reductase, Xanthine Oxidase | Purine analogues classically target enzymes in the purine biosynthesis and catabolism pathways. nih.govwikipedia.org |

| Transporters | Organic Cation Transporter 3 (OCT3) | HTS is used to identify drug interactions with transporters, which can affect drug disposition and lead to drug-drug interactions. nih.gov |

Integration of Multi-Omics Data for Comprehensive Systemic Understanding

To gain a holistic view of the biological effects of this compound, researchers are increasingly turning to the integration of multi-omics data. This systems biology approach combines data from genomics, proteomics, and metabolomics to create a comprehensive picture of how a compound affects cellular networks.

For example, metabolomics can be used to analyze changes in cellular metabolites, such as carboxylic acids and other organic acids, following treatment with the compound. nih.gov This can reveal disruptions in key metabolic pathways, like purine metabolism, and identify biomarkers of drug response. nih.govfiveable.me Proteomics can identify changes in the expression levels of thousands of proteins, offering clues about the drug's mechanism of action and potential off-target effects. uchicago.edu By integrating these large-scale datasets, researchers can build models of the compound's systemic effects, leading to a more profound understanding of its biological impact and facilitating the discovery of novel therapeutic applications.

| Omics Field | Type of Data Generated | Application in Purine Analogue Research |

| Genomics | DNA sequence variations, gene expression (transcriptomics) | Identifies genetic factors that may influence a patient's response to a purine analogue. |

| Proteomics | Protein expression levels, post-translational modifications, protein-protein interactions | Uncovers the direct and indirect protein targets of a compound and maps its impact on cellular signaling pathways. uchicago.edu |

| Metabolomics | Profiles of small-molecule metabolites (e.g., amino acids, lipids, nucleotides) | Elucidates the effects of a purine analogue on cellular metabolism and identifies metabolic reprogramming. nih.gov |

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Bioinformatics

The future of research into compounds like this compound lies in the deep integration of multiple scientific disciplines. ucsb.edu This interdisciplinary approach combines the strengths of synthetic chemistry, chemical biology, and bioinformatics to accelerate the discovery and development of new chemical probes and therapeutics. rsc.org

Synthetic Chemistry provides the essential tools for creating novel purine analogues and libraries of related compounds for screening. nih.govmdpi.com Chemists can systematically modify the structure of the lead compound to optimize its properties.

Chemical Biology utilizes these synthesized molecules as tools to probe complex biological systems. cornell.edu Researchers in this field design experiments to understand how the compounds interact with their cellular targets and what the downstream consequences of these interactions are. uchicago.edu

Bioinformatics is crucial for making sense of the vast amounts of data generated from HTS and multi-omics studies. Computational tools can be used to predict potential drug targets, analyze structure-activity relationships (SAR), and build predictive models of a compound's biological activity.

This synergistic relationship creates a powerful cycle of design, synthesis, testing, and analysis that drives modern biomedical research. By working at this interface, scientists can more efficiently translate fundamental discoveries into tangible applications. cornell.edu

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(6-amino-9H-purin-9-yl)propanoic acid with high purity?

- Methodological Answer : The synthesis of purine derivatives often involves cross-coupling reactions. For example, Suzuki-Miyaura coupling (using Pd(PPh₃)₄ as a catalyst) can introduce aryl/alkyl groups to the purine scaffold. Starting from 6-chloropurine intermediates (e.g., 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine), substitution with a propanoic acid side chain can be achieved via nucleophilic displacement or alkylation. Column chromatography (EtOAc/hexane gradients) and HPLC are critical for purification, ensuring >98% purity (as validated in NMR and HPLC analyses) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the propanoic acid side chain and purine core. X-ray crystallography (via SHELX programs) is ideal for resolving ambiguities in stereochemistry or bond angles. For example, SHELXL refines small-molecule structures against high-resolution data, while SHELXS/SHELXD can assist in phase determination for crystalline derivatives . Mass spectrometry (ESI-TOF) and elemental analysis further corroborate molecular weight and composition .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 260 nm, characteristic of purine absorbance) is effective. For complex matrices (e.g., cell lysates), LC-MS/MS using MRM (multiple reaction monitoring) enhances specificity. Calibration curves should be validated against certified reference standards to minimize matrix effects .

Advanced Research Questions

Q. How do structural modifications to the propanoic acid side chain influence adenosine receptor binding affinity?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) can predict interactions between modified derivatives and adenosine receptors (A₁, A₂A). For instance, elongating the side chain or introducing electron-withdrawing groups may alter hydrogen bonding with residues like His278 or Glu172. In vitro binding assays (competitive displacement using [³H]CCPA) validate computational predictions. Evidence from similar purine derivatives (e.g., 6-[(6-amino-9H-purin-9-yl)methyl]-3-pyridinol) suggests steric hindrance and electronic effects dominate affinity changes .

Q. What metabolic pathways degrade this compound in mammalian systems?

- Methodological Answer : Isotopic tracing (¹⁴C-labeled compound) in hepatocyte cultures identifies primary metabolites. LC-MS/MS analysis reveals phosphorylated intermediates (e.g., adenosine 2',5'-diphosphate analogs) via kinases. Enzymatic cleavage by adenosine deaminase (ADA) or phosphodiesterases may also occur, as seen in related purine derivatives. Comparative studies with structurally analogous compounds (e.g., 2′-phosphoadenosine 5′-phosphate) provide mechanistic insights .

Q. How can contradictory solubility data for this compound in aqueous vs. organic solvents be resolved?

- Methodological Answer : Perform pH-dependent solubility profiling (e.g., shake-flask method at pH 2–9). The compound’s carboxylate group increases aqueous solubility at alkaline pH, while protonation at acidic pH enhances organic phase partitioning (logP ≈ 1.2). Conflicting reports may arise from incomplete ionization or aggregation; dynamic light scattering (DLS) can detect micelle formation in buffer systems .

Q. What strategies mitigate side reactions during functionalization of the purine core (e.g., N-7 vs. N-9 alkylation)?

- Methodological Answer : Protecting group strategies (e.g., tetrahydropyranyl for N-9) direct regioselectivity. For example, alkylation of 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine with bromoacetaldehyde diethyl acetal ensures N-9 substitution. Kinetic studies (monitored by TLC or in situ IR) optimize reaction conditions to minimize N-7 byproducts. Post-reaction deprotection (acidic hydrolysis) yields the target compound .

Contradiction Analysis in Published Data

Q. How to reconcile discrepancies in reported biological activity of this compound across cell lines?

- Methodological Answer : Variability may stem from differences in cell membrane permeability (assessed via PAMPA assays) or expression levels of nucleoside transporters (e.g., ENT1/2). Conduct comparative dose-response studies in isogenic cell lines with CRISPR-edited transporter genes. Pharmacokinetic profiling (plasma protein binding, half-life) further clarifies context-dependent efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。